molecular formula C19H23NO5S B12642590 benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol CAS No. 920799-97-9

benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol

Cat. No.: B12642590
CAS No.: 920799-97-9
M. Wt: 377.5 g/mol
InChI Key: SDJQECZEOVULSA-BTQNPOSSSA-N
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Description

Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative. This compound is notable for its unique structure, which includes a sulfonic acid group attached to a benzene ring and a morpholine ring with a prop-2-enyl substituent. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol typically involves multiple steps, starting with the sulfonation of benzene to produce benzenesulfonic acid. This is achieved by reacting benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures . The resulting benzenesulfonic acid is then reacted with a morpholine derivative, which has been pre-functionalized with a prop-2-enyl group. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

The process may also include purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .

Scientific Research Applications

Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol is unique due to its combination of a sulfonic acid group and a morpholine ring with a prop-2-enyl substituent. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

920799-97-9

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol

InChI

InChI=1S/C13H17NO2.C6H6O3S/c1-2-7-14-8-9-16-13(10-14)11-3-5-12(15)6-4-11;7-10(8,9)6-4-2-1-3-5-6/h2-6,13,15H,1,7-10H2;1-5H,(H,7,8,9)/t13-;/m1./s1

InChI Key

SDJQECZEOVULSA-BTQNPOSSSA-N

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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